molecular formula C15H31NO3 B15470923 n-(2-Hydroxydodecyl)-l-alanine CAS No. 51776-86-4

n-(2-Hydroxydodecyl)-l-alanine

Cat. No.: B15470923
CAS No.: 51776-86-4
M. Wt: 273.41 g/mol
InChI Key: LUDGMSQPKLAIBV-LSLKUGRBSA-N
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Description

N-(2-Hydroxydodecyl)-l-alanine is an amino acid-based amphiphile of significant interest in the field of supramolecular chemistry and materials science. Its molecular structure, featuring a l-alanine head group and a hydroxydodecyl alkyl chain, enables unique self-assembly properties in aqueous solutions. Research indicates that this amphiphile forms distinct microstructures, including stable vesicles and twisted ribbons, which are influenced by the hydrogen-bonding capability of its head group . These predictable aggregation behaviors make this compound a valuable compound for fundamental studies on the self-organization of biomimetic soft materials. Potential research applications include its use as a model system for investigating cellular membrane processes, and as a biodegradable template or carrier in the development of novel drug delivery systems and nanomaterials. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

51776-86-4

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

(2S)-2-(2-hydroxydodecylamino)propanoic acid

InChI

InChI=1S/C15H31NO3/c1-3-4-5-6-7-8-9-10-11-14(17)12-16-13(2)15(18)19/h13-14,16-17H,3-12H2,1-2H3,(H,18,19)/t13-,14?/m0/s1

InChI Key

LUDGMSQPKLAIBV-LSLKUGRBSA-N

Isomeric SMILES

CCCCCCCCCCC(CN[C@@H](C)C(=O)O)O

Canonical SMILES

CCCCCCCCCCC(CNC(C)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Different Amino Acid Head Groups

A series of N-(2-hydroxydodecyl)-α-amino acid amphiphiles was synthesized with varying head groups (e.g., glycine, valine, leucine) to investigate their self-assembly and physicochemical properties (Table 1) .

Table 1: Comparison of N-(2-hydroxydodecyl)-α-amino acid derivatives

Head Group Amino Acid Critical Aggregation Concentration (CAC) Self-Assembly Structure Key Properties
L-Alanine 0.12 mM (25°C) Bilayers High thermal stability; pH-responsive
Glycine 0.18 mM (25°C) Micelles Lower hydrogen bonding capacity
L-Valine 0.10 mM (25°C) Vesicles Enhanced rigidity due to branched side chain
L-Serine 0.15 mM (25°C) Mixed micelle-bilayer Additional hydroxyl group improves aqueous solubility

Key Findings :

  • The L-alanine derivative exhibits intermediate CAC values compared to glycine (higher CAC) and valine (lower CAC), reflecting a balance between hydrophobicity and head-group polarity .
  • Branched side chains (e.g., valine, leucine) enhance membrane rigidity, while polar residues (e.g., serine, aspartic acid) improve water compatibility .

Analogs with Different Alkyl Chains or Substituents

(a) N-(2-Carboxyethyl)-N-dodecyl-β-alanine (CAS 17066-08-9)
  • Structure : Features a β-alanine backbone with a carboxyethyl and dodecyl group.
  • Properties: Forms stable micelles in nonpolar solvents due to the carboxylic acid moiety; lower CAC (0.08 mM) than N-(2-hydroxydodecyl)-L-alanine .
  • Applications : Used in detergent formulations and emulsifiers .
(b) N-Boc-3-(2-thienyl)-L-alanine (CAS 56675-37-7)
  • Structure : Incorporates a thienyl aromatic group and Boc protection.

Stereoisomeric Comparisons: L- vs. D-Alanine Derivatives

  • L-Alanine : Forms chiral bilayers with enantioselective binding to biomolecules (e.g., proteins, DNA) .
  • D-Alanine : Demonstrates reduced hydrogen bonding efficiency and disordered self-assembly, leading to lower thermal stability (ΔT_m = −15°C vs. L-form) .

Physicochemical Properties and Stability

Table 2: Stability and purity data for selected compounds

Compound Purity (HPLC) Storage Stability Key Stability Challenges
This compound >99% −80°C (2 years), −20°C (1 year) Hydrolysis at pH > 9
N-Methyl-L-alanine (CAS 3913-67-5) 98.5% Room temperature (stable) Oxidative degradation
N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine-D4 99.2% −20°C (6 months) Light sensitivity

Functional and Application Differences

  • This compound : Preferred for biomedical applications (e.g., controlled drug release) due to pH-responsive bilayers .

Q & A

Q. What in vitro models best predict in vivo behavior of micellar drug carriers?

  • Design : Use 3D tumor spheroids (e.g., HCT-116) for penetration studies and parallel artificial membrane permeability assays (PAMPA) for absorption prediction. Compare with in vivo pharmacokinetics in murine models (e.g., AUC024_{0-24} and Cmax_{\text{max}}) .

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